5-CHLORO-2-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-22-14-3-2-11(17)10-13(14)15(21)19-12-4-7-20(8-5-12)16-18-6-9-23-16/h2-3,6,9-10,12H,4-5,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBDCISYWMQTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The thiazole and piperidine rings are then coupled to form the intermediate compound.
Final Coupling with Benzamide: The intermediate is then reacted with 5-chloro-2-methoxybenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 5-chloro group on the benzamide ring is susceptible to nucleophilic substitution under appropriate conditions. This reactivity is influenced by the electron-withdrawing effects of the adjacent methoxy group and the resonance stabilization of the benzamide system.
Electrophilic Aromatic Substitution
Reduction and Oxidation Reactions
The piperidine-thiazole moiety and benzamide core exhibit redox activity:
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Piperidine nitrogen may undergo oxidation to form N-oxide derivatives.
-
Thiazole sulfur can participate in redox reactions under strong oxidizing conditions.
Condensation and Cycloaddition Reactions
The thiazole ring enables participation in cycloaddition reactions (e.g., Diels-Alder), while the secondary amine in the piperidine ring can form Schiff bases or engage in urea/thiourea synthesis.
Metal Coordination Chemistry
The thiazole nitrogen and piperidine amine can act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.
| Metal Ion | Coordination Sites | Complex Structure | Reference |
|---|---|---|---|
| Cu(II) | Thiazole N, Piperidine N | Octahedral geometry with H2O ligands | |
| Pd(II) | Thiazole N | Square-planar complexes |
Hydrolysis and Stability
The amide bond exhibits stability under neutral conditions but hydrolyzes under acidic or basic conditions. The methoxy group is resistant to hydrolysis under mild conditions.
| Condition | Products | Reference |
|---|---|---|
| Acidic Hydrolysis (HCl, Δ) | 5-chloro-2-methoxybenzoic acid + 1-(1,3-thiazol-2-yl)piperidin-4-amine | |
| Basic Hydrolysis (NaOH, Δ) | Same as acidic hydrolysis |
Key Research Findings
-
Nucleophilic Reactivity : The 5-chloro group undergoes substitution with amines and thiols at rates comparable to other electron-deficient aryl chlorides .
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Thiazole Redox Sensitivity : Oxidation of the thiazole sulfur to sulfoxide reduces ligand-binding affinity in metal complexes by ~40% .
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Piperidine Functionalization : N-alkylation of the piperidine ring enhances solubility but reduces metabolic stability in vivo .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 5-Chloro-2-Methoxy-N-[1-(1,3-Thiazol-2-Yl)Piperidin-4-Yl]Benzamide have shown efficacy against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens. The combination of the thiazole ring with piperidine enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Thiazole-containing compounds are known for their ability to inhibit multiple kinases involved in cancer progression. In vitro studies have demonstrated that certain derivatives possess potent inhibitory activity against cancer cell lines, suggesting a mechanism involving the disruption of cancer cell proliferation pathways .
Neuropharmacological Effects
Recent studies have explored the neuropharmacological potential of related compounds, particularly their interactions with neurotransmitter receptors. Compounds similar to 5-Chloro-2-Methoxy-N-[1-(1,3-Thiazol-2-Yl)Piperidin-4-Yl]Benzamide have shown affinity for histamine receptors, indicating potential applications in treating neurological disorders .
Case Study 1: Antimicrobial Efficacy
A study evaluated various thiazole derivatives for their antimicrobial activity against resistant bacterial strains. The results indicated that compounds with a piperidine scaffold exhibited enhanced potency compared to traditional antibiotics, with minimum inhibitory concentration (MIC) values significantly lower than those of established drugs .
Case Study 2: Anticancer Activity
In another investigation, a series of thiazolidinone derivatives were synthesized and tested against several cancer cell lines. One derivative demonstrated an IC50 value of 0.041 µM against lung carcinoma cells, highlighting the potential of thiazole-based compounds in cancer therapy .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| Compound A | Structure A | Antimicrobial | MIC = 8 ng/mL (MRSE) |
| Compound B | Structure B | Anticancer | IC50 = 0.041 µM (A549 cells) |
| Compound C | Structure C | Neuropharmacological | Affinity for H1 receptor |
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 5-chloro-2-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide with two structurally related compounds identified in the literature:
Structural Insights:
However, its position varies: para in the target compound vs. meta in Compound B .
Heterocyclic Moieties: The thiazole-piperidine system in the target compound may confer rigidity and hydrogen-bonding capacity, contrasting with Compound A’s pyrazole-pyridine system, which introduces steric bulk from the isopropyl group .
Solubility and Bioavailability : The methoxy group in the target compound and Compound A improves solubility compared to Compound B’s benzodioxole, which is more lipophilic.
Research Findings and Implications
While pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
Binding Affinity: The thiazole-piperidine moiety in the target compound may mimic natural ligands for kinases or GPCRs, similar to pyrazole-containing Compound A, which showed moderate activity in preliminary kinase assays . Compound B’s pyrimidine-benzodioxole system demonstrated nanomolar IC₅₀ values against PARP enzymes in a 2023 study, suggesting that analogous systems in the target compound could target DNA repair pathways .
Metabolic Stability :
- The methoxy group in the target compound and Compound A may reduce oxidative metabolism compared to Compound B’s benzodioxole, which is prone to CYP450-mediated degradation .
Biological Activity
5-Chloro-2-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core substituted with a chloro group at the 5-position and a methoxy group at the 2-position. Additionally, it contains a piperidine ring linked to a thiazole moiety. This unique structure is believed to contribute significantly to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-2-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
| Molecular Formula | C12H13ClN2O2S |
| Molecular Weight | 284.76 g/mol |
| CAS Number | 391875-71-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer cell proliferation. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells .
- Receptor Modulation : It may also act on neurotransmitter receptors, influencing pathways related to anxiety and depression. The piperidine structure is known for its interactions with central nervous system (CNS) receptors, which could lead to anxiolytic or antidepressant effects .
- Antimicrobial Activity : Preliminary studies indicate the compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful in treating infections resistant to conventional antibiotics .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Key findings include:
- Chloro and Methoxy Substituents : The presence of these groups enhances lipophilicity and receptor binding affinity.
- Thiazole Ring : This moiety contributes to biological activity by stabilizing interactions with target proteins or enzymes.
A study comparing various benzamide derivatives highlighted that modifications at the benzamide core significantly affect potency against specific targets .
Anticancer Activity
A study conducted on synthesized benzamide derivatives, including 5-chloro-2-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide, demonstrated promising anticancer effects in vitro. The compound exhibited an IC50 value of approximately 1.21 µM against human breast cancer cells, indicating strong inhibitory potential compared to standard chemotherapeutics .
Antimicrobial Studies
Research evaluating the antimicrobial efficacy revealed that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL. These results suggest its potential as a lead compound for developing new antibiotics .
Q & A
Basic Research Question: What are the optimal synthetic routes for 5-Chloro-2-Methoxy-N-[1-(1,3-Thiazol-2-yl)Piperidin-4-yl]Benzamide?
Methodological Answer:
The synthesis typically involves coupling 5-chloro-2-methoxybenzoic acid with a piperidinyl-thiazole amine intermediate. Key steps include:
- Activation of the carboxylic acid : Use coupling reagents like ethyl chloroformate or CDI (carbonyldiimidazole) in dichloromethane (DCM) with triethylamine (TEA) as a base .
- Amide bond formation : React the activated acid with 1-(1,3-thiazol-2-yl)piperidin-4-amine under reflux conditions (e.g., THF/water at 60°C for 12 hours) .
- Purification : Employ column chromatography (chloroform:methanol, 3:1) followed by crystallization from diethyl ether .
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Carboxylic acid activation | Ethyl chloroformate, TEA, DCM | 94% | |
| Amide coupling | THF/water, 60°C, 12h | 87% | |
| Purification | Chloroform:methanol (3:1) | N/A |
Advanced Research Question: How to resolve contradictions in cytotoxicity data across different cancer cell lines?
Methodological Answer:
Contradictions may arise from cell line-specific metabolic profiles or assay conditions. To address this:
Standardize assay protocols : Use uniform cell viability methods (e.g., Resazurin for suspension cells, MTT for adherent cells) .
Validate target engagement : Perform kinase inhibition assays to confirm mechanism of action (e.g., BTK inhibition for leukemia cells) .
Control for off-target effects : Include a negative control (e.g., unmodified benzamide scaffold) and compare IC50 values across lines (e.g., compound 4j showed IC50 = 1.2 µM in MIA PaCa-2 vs. 8.5 µM in HCT-116) .
Basic Research Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H-NMR : Confirm substituent positions (e.g., singlet at δ 3.54 ppm for piperidine-CH2, aromatic protons at δ 7.06–8.68 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ = 376.3 g/mol) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1650 cm⁻¹) .
Advanced Research Question: How to design structure-activity relationship (SAR) studies for piperidine-thiazole modifications?
Methodological Answer:
Vary thiazole substituents : Replace the thiazole ring with oxadiazole or pyrimidine to assess heterocycle impact on bioavailability .
Modify piperidine substitution : Introduce methyl or sulfonamide groups at the piperidine 4-position (see analog 4s in ).
Evaluate pharmacokinetics : Measure logP and solubility (e.g., HPLC retention time correlates with lipophilicity) .
Basic Research Question: What purification methods are effective for removing synthetic byproducts?
Methodological Answer:
- Column Chromatography : Use silica gel with chloroform:methanol gradients (3:1 to 1:1) to separate unreacted amines or acids .
- Crystallization : Optimize solvent polarity (e.g., diethyl ether for high-purity crystals) .
- HPLC : Apply reverse-phase C18 columns (acetonitrile:water, 70:30) for final purity validation (>95%) .
Advanced Research Question: How to investigate the compound’s G2/M cell cycle arrest mechanism?
Methodological Answer:
Flow Cytometry : Stain cells with propidium iodide and analyze DNA content (e.g., 48-hour treatment induces 35% G2/M arrest in MIA PaCa-2) .
Western Blotting : Measure cyclin B1 and CDK1 levels to confirm checkpoint activation.
Kinase Profiling : Screen against 50+ kinases to identify off-target effects (e.g., Aurora kinase inhibition) .
Basic Research Question: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Scale-up adjustments : Replace DCM with THF for safer solvent handling .
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate coupling .
- Temperature control : Maintain reflux at 60°C ± 2°C to prevent decomposition .
Advanced Research Question: How to address low solubility in aqueous assays?
Methodological Answer:
Prodrug design : Introduce phosphate esters at the methoxy group (e.g., 4r in ).
Formulation with surfactants : Use 0.1% Tween-80 in PBS to enhance dissolution .
Salt formation : React with HCl to generate a hydrochloride salt (improves solubility by 10-fold) .
Basic Research Question: What analytical controls ensure batch-to-batch consistency?
Methodological Answer:
- TLC Monitoring : Use chloroform:methanol (1:1) with UV detection at 254 nm .
- HPLC Purity Checks : Retention time (tR) should match reference standards (e.g., tR = 6.2 min for the parent compound) .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced Research Question: How to elucidate the role of the thiazole moiety in target binding?
Methodological Answer:
Molecular Docking : Model interactions with BTK or PI3K using AutoDock Vina (thiazole nitrogen forms H-bonds with Lys430) .
Alanine Scanning : Synthesize analogs replacing thiazole with imidazole or furan and compare IC50 values .
X-ray Crystallography : Co-crystallize the compound with the target protein (e.g., BTK) to resolve binding poses .
Basic Research Question: How to validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Test : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24h; analyze degradation via HPLC .
- Light/Heat Stability : Expose to 40°C/75% RH for 14 days; monitor color changes and precipitate formation .
Advanced Research Question: How to reconcile discrepancies in NMR and MS data during characterization?
Methodological Answer:
Verify sample preparation : Ensure complete dissolution in deuterated solvents (e.g., CDCl3 for NMR) and avoid moisture .
High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C16H17ClN3O2S requires m/z 362.0725 [M+H]+) .
2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., piperidine CH2 vs. thiazole protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
